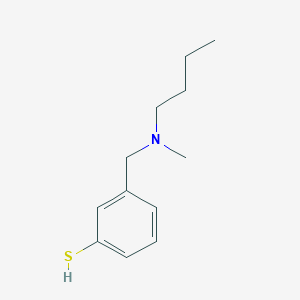

3-((Butyl(methyl)amino)methyl)benzenethiol

Description

3-((Butyl(methyl)amino)methyl)benzenethiol is a benzenethiol derivative with a tertiary amine substituent at the 3-position. Its molecular structure consists of a benzene ring bearing a thiol (-SH) group and a (butyl(methyl)amino)methyl moiety. This compound is primarily utilized as a synthetic building block in organic and coordination chemistry, as indicated by its inclusion in CymitQuimica’s catalog, though commercial availability is currently discontinued . Potential applications may include coordination chemistry (similar to iron complexes in ) or medicinal chemistry, given the bioactivity of structurally related compounds .

Properties

IUPAC Name |

3-[[butyl(methyl)amino]methyl]benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS/c1-3-4-8-13(2)10-11-6-5-7-12(14)9-11/h5-7,9,14H,3-4,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIUUVITJHGEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Butyl(methyl)amino)methyl)benzenethiol typically involves the reaction of benzyl chloride with butyl(methyl)amine, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((Butyl(methyl)amino)methyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, substituted benzenes, and various amine derivatives.

Scientific Research Applications

3-((Butyl(methyl)amino)methyl)benzenethiol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((Butyl(methyl)amino)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. The butyl(methyl)amino group can also interact with various receptors and enzymes, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzenethiol Derivatives

Structural and Functional Group Comparisons

The biological, chemical, and physical properties of benzenethiol derivatives are heavily influenced by their substituents. Below is a comparative analysis of 3-((Butyl(methyl)amino)methyl)benzenethiol and key analogues:

Physicochemical Properties

- Solubility and Reactivity: The tertiary amine group in this compound likely enhances water solubility compared to nonpolar substituents (e.g., tert-butyl in 4-(tert-butyl)benzenethiol) . Fluorinated derivatives (e.g., 2-(((4-fluorophenyl)amino)methyl)benzenethiol) exhibit increased metabolic stability due to the electron-withdrawing effect of fluorine .

- Volatility : While Henry’s Law constants are unavailable for the target compound, benzenethiol itself has a constant of 1.3×10⁻³ mol dm⁻³ Pa⁻¹ . Bulkier substituents (e.g., tert-butyl) reduce volatility, whereas smaller groups (e.g., methoxy) increase it.

Key Research Findings and Implications

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl, oxadiazole) enhance anticancer activity, while electron-donating groups (e.g., aminoalkyl) improve solubility and membrane permeability .

Synthetic Versatility: Copper-catalyzed N–S bond formation in 2-(((4-fluorophenyl)amino)methyl)benzenethiol demonstrates the reactivity of aminoalkylbenzenethiols in constructing heterocycles .

Coordination Chemistry: Aminoalkyl substituents enable applications in catalysis and small-molecule activation, as seen in iron-nitrosyl complexes .

Biological Activity

3-((Butyl(methyl)amino)methyl)benzenethiol, also known as a thiol compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzenethiol moiety with a butyl(methyl)amino group attached via a methylene bridge. This structural configuration is crucial for its interaction with biological targets.

Chemical Formula : CHNS

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The thiol group can participate in redox reactions, influencing cellular signaling pathways and potentially modulating enzyme activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

- Antioxidant Activity : The thiol group may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar thiol compounds. For instance, derivatives of benzenethiol have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 μg/ml |

| This compound | S. aureus | 4 μg/ml |

These findings suggest that this compound could exhibit similar antimicrobial properties, warranting further investigation.

Anticancer Activity

Thiol compounds are often explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. A study focusing on related compounds indicated that certain benzenethiol derivatives could inhibit tumor growth in vitro and in vivo.

Case Study : A derivative with a similar structure demonstrated an IC value of 12 μM against MCF-7 breast cancer cells, suggesting that modifications to the thiol group can enhance cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the alkyl chain length or substituents on the benzene ring can significantly affect its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced lipophilicity and cellular uptake |

| Substituting halogens on benzene | Potential increase in enzyme binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.